molecular formula C19H26O2 B137777 2-Methylestradiol CAS No. 1818-12-8

2-Methylestradiol

Katalognummer: B137777
CAS-Nummer: 1818-12-8
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: PAZNMSHBVDFVSA-NNYOOSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Perspective of 2-Methyl Estradiol (B170435) Discovery and Initial Characterization

The journey to understanding 2-Methyl estradiol began with the broader investigation of estrogen metabolism. In the mid-20th century, researchers sought to elucidate the metabolic fate of estradiol in the human body. The concept of catechol estrogens, hydroxylated forms of estrogens, and their subsequent methylation gained traction. Early studies in the 1950s and 1960s identified metabolites like 2-methoxyestrone, a closely related compound, in human urine, hinting at a metabolic pathway involving methylation. acs.org The in vitro conversion of 2-hydroxyestradiol-17β to 2-methoxyestradiol-17β was demonstrated in the early 1960s. acs.org

Initial characterization of 2-Methyl estradiol revealed it to be a metabolite with significantly lower affinity for the classical estrogen receptors (ERα and ERβ) compared to estradiol. wikipedia.orgaacrjournals.org This led to the early perception of it being a peripherally-acting and largely inactive metabolite. However, subsequent research challenged this notion, demonstrating that 2-Methyl estradiol possesses unique biological activities independent of these receptors. aacrjournals.orgnih.gov

Contextualization within Steroid Hormone Metabolism Research

2-Methyl estradiol is an integral component of the intricate network of steroid hormone metabolism. Its biosynthesis is a two-step enzymatic process originating from the primary female sex hormone, 17β-estradiol (E2). nih.govahajournals.orguchile.cl

The metabolic pathway is as follows:

Hydroxylation: Estradiol is first hydroxylated at the C2 position of the aromatic A-ring by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, to form 2-hydroxyestradiol (B1664083) (2-OHE2). nih.govuchile.clzrtlab.com This intermediate is a type of catechol estrogen.

Methylation: The newly formed hydroxyl group on 2-hydroxyestradiol is then methylated by the enzyme Catechol-O-methyltransferase (COMT), yielding 2-Methyl estradiol. nih.govuchile.claacrjournals.org

This metabolic conversion is not merely a detoxification or inactivation pathway. The resulting metabolite, 2-Methyl estradiol, exhibits a distinct biological profile from its precursor, estradiol. nih.govahajournals.org This pathway highlights a crucial concept in endocrinology: the physiological effects of a hormone can be mediated not only by the parent compound but also by its metabolites. ahajournals.org The balance between the formation of 2-hydroxy and 4-hydroxy estrogens, and their subsequent methylation, is an area of active research, as these pathways can lead to metabolites with opposing biological effects. nih.govahajournals.org

Significance of 2-Methyl Estradiol as an Endogenous Metabolite

The significance of 2-Methyl estradiol as an endogenous metabolite stems from its diverse and potent biological activities, which are often independent of classical estrogen receptor signaling. aacrjournals.orgnih.gov It is a naturally occurring compound found in human serum and follicular fluid. oup.com Research has demonstrated its role in various physiological and pathophysiological processes.

One of the most studied aspects of 2-Methyl estradiol is its anti-proliferative and anti-angiogenic properties. wikipedia.orgoup.comdrugbank.com It has been shown to inhibit the proliferation of various cell types, including endothelial and cancer cells. oup.commedchemexpress.com This effect is often attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. bpsbioscience.comnih.gov

Furthermore, 2-Methyl estradiol has been implicated in cardiovascular physiology, where it can act as a vasodilator and inhibit the growth of vascular smooth muscle cells. nih.govnih.govahajournals.org Studies suggest that some of the protective cardiovascular effects historically attributed to estradiol may, in part, be mediated by its conversion to 2-Methyl estradiol. nih.govahajournals.org Its serum levels have been observed to be altered in conditions such as preeclampsia. nih.gov

Table 1: Comparative Inhibitory Concentrations (IC50) of 2-Methyl Estradiol

Cell LineBiological EffectIC50 Value (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Inhibition3 medchemexpress.com
MCF-7 (Human Breast Cancer)Proliferation Inhibition2.39 medchemexpress.com

Overview of Research Trajectories for 2-Methyl Estradiol

The unique biological profile of 2-Methyl estradiol has spurred a wide range of research trajectories aimed at understanding its physiological roles and therapeutic potential.

A primary focus of research has been in oncology . Given its anti-proliferative and anti-angiogenic effects, 2-Methyl estradiol has been investigated as a potential anti-cancer agent. wikipedia.orgaacrjournals.orgdrugbank.com Studies have explored its efficacy in various cancer models, including breast, prostate, and ovarian cancer. wikipedia.orgbpsbioscience.com Research in this area also delves into its molecular mechanisms of action, which appear to be distinct from traditional hormonal therapies. aacrjournals.org

Another significant area of investigation is cardiovascular disease . Researchers are exploring the role of 2-Methyl estradiol in mediating the vasoprotective effects of estrogen. nih.govnih.govahajournals.org This includes studies on its impact on blood pressure regulation, vascular tone, and the prevention of pathological vascular remodeling. nih.govahajournals.org

Research has also extended into reproductive biology and inflammatory diseases . In reproductive science, its role in processes like follicular development and oviductal egg transport has been examined. uchile.cloup.com In the context of inflammation, preclinical models suggest potential efficacy against conditions like rheumatoid arthritis. wikipedia.orgdrugbank.com

More recent research has focused on its molecular interactions beyond the classical estrogen receptors, including its effects on microtubule dynamics and signaling pathways involving G protein-coupled estrogen receptors. nih.govbpsbioscience.comnih.gov The development of synthetic derivatives of 2-Methyl estradiol with improved pharmacokinetic properties is also an active area of investigation. uchile.cl

Table 2: Comparative Binding Affinities for Estrogen Receptors

CompoundEstrogen Receptor α (ERα) Ki (nM)Estrogen Receptor β (ERβ) Ki (nM)Reference
Estradiol~0.042~0.13 aacrjournals.org
2-Methyl Estradiol21417 aacrjournals.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZNMSHBVDFVSA-NNYOOSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939472
Record name 2-Methylestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818-12-8
Record name 2-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 2 Methyl Estradiol

Enzymatic Hydroxylation of 17β-Estradiol to 2-Hydroxyestradiol (B1664083)

The initial and rate-limiting step in the formation of 2-methyl estradiol (B170435) is the hydroxylation of the parent molecule, 17β-estradiol. This reaction introduces a hydroxyl group at the C2 position of the steroid's A-ring, yielding 2-hydroxyestradiol. wikipedia.org This conversion is predominantly mediated by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govpsu.edu

Role of Cytochrome P450 Isoforms in 2-Hydroxylation

The hydroxylation of estradiol is not a monolithic process but is carried out by various isoforms of the cytochrome P450 enzyme, each with distinct tissue distribution and catalytic preferences. The primary isoforms involved in the 2-hydroxylation of estradiol are CYP1A1, CYP1A2, and CYP3A4. oup.comnih.gov

CYP1A1 is a key enzyme in the 2-hydroxylation of estradiol, particularly in extrahepatic tissues. nih.govpsu.edu While its basal expression in these tissues is generally low, it can be induced by various environmental factors. jpp.krakow.pl Tissues where CYP1A1-mediated 2-hydroxylation has been observed include the breast, uterus, placenta, ovary, brain, and pituitary. jpp.krakow.plresearchgate.net In the liver, the 2-hydroxylation of estradiol is primarily catalyzed by CYP1A2 and CYP3A4, as CYP1A1 is not typically expressed in hepatic tissue. researchgate.netplos.org Studies using rabbit liver microsomes have shown that a form of P-450, homologous to CYP1A1, exhibits high efficiency in the 2-hydroxylation of 17β-estradiol. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Estradiol Hydroxylation

CYP Isoform Primary Location Major Metabolite
CYP1A1 Extrahepatic tissues (e.g., breast, uterus, ovary) 2-Hydroxyestradiol
CYP1A2 Liver 2-Hydroxyestradiol
CYP1B1 Extrahepatic tissues (e.g., breast, uterus, ovary, vascular cells) 4-Hydroxyestradiol
CYP3A4 Liver 2-Hydroxyestradiol

The CYP1B1 isozyme is prominently expressed in extrahepatic tissues, including vascular endothelial and smooth muscle cells. ahajournals.orgmdpi.com This enzyme primarily catalyzes the 4-hydroxylation of estradiol, leading to the formation of 4-hydroxyestradiol. nih.govpsu.edu However, it also contributes to the formation of 2-hydroxyestradiol. ahajournals.org The expression of CYP1B1 in the vasculature is significant as its metabolic activity can influence vascular function. For instance, CYP1B1-mediated metabolism of estradiol has been implicated in modulating the hypertensive effects of angiotensin II. nih.gov In vascular smooth muscle cells, angiotensin II can induce the migration, proliferation, and hypertrophy of these cells, a process mediated by CYP1B1-dependent production of reactive oxygen species. rsc.org

Interestingly, the final product of this metabolic pathway, 2-methoxyestradiol (B1684026) (an alternative name for 2-methyl estradiol), can exert feedback inhibition on the initial enzymes, CYP1A1 and CYP1B1. ahajournals.org This self-regulatory loop helps to control the levels of catechol estrogens and their subsequent metabolites. aacrjournals.org 2-Methoxyestradiol acts as a substrate for these enzymes, and in doing so, competitively inhibits the oxidation of 17β-estradiol. aacrjournals.org This feedback mechanism is crucial for preventing the excessive formation of potentially genotoxic quinones from catechol estrogens. ahajournals.orgaacrjournals.org

Intermediate Formation of Catechol Estrogens

The products of the hydroxylation of estradiol, namely 2-hydroxyestradiol and 4-hydroxyestradiol, are collectively known as catechol estrogens. wikipedia.org This nomenclature is due to the presence of two hydroxyl groups on the aromatic A-ring, resembling the structure of catechol. The formation of these catechol estrogens is a pivotal step, as they can be further metabolized through several pathways. pnas.org One proposed mechanism for their formation involves nonaromatic epoxyenones as intermediates. nih.gov These catechol estrogens can undergo oxidation to form semiquinones and quinones, which are reactive molecules. researchgate.netoup.com Alternatively, and more favorably for cellular health, they are inactivated through methylation. pnas.org

O-Methylation of 2-Hydroxyestradiol to 2-Methyl Estradiol

The second and final step in the biosynthesis of 2-methyl estradiol is the O-methylation of 2-hydroxyestradiol. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT). caymanchem.comahajournals.org COMT transfers a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol estrogen. ahajournals.org This methylation process is essentially irreversible and leads to the formation of the stable and biologically distinct metabolite, 2-methoxyestradiol. aacrjournals.org The methylation of 2-hydroxyestradiol is a critical detoxification pathway, as it prevents the oxidation of the catechol estrogen to reactive quinones that can damage DNA. pnas.org This methylation can occur in various tissues, with studies demonstrating a robust 2-hydroxyestradiol methylation pathway in the kidney and heart. ahajournals.org

Function of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic pathway of estrogens. aacrjournals.orgwikipedia.orgnih.gov Its primary function is to catalyze the transfer of a methyl group from the co-enzyme S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. nih.gov In the context of estrogen metabolism, COMT is responsible for the O-methylation of catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol, converting them into their corresponding methoxyestrogens. aacrjournals.orgnih.gov This process is a key detoxification pathway, as it inactivates potentially harmful catechol estrogens. pan.olsztyn.plnih.gov

The methylation of 2-hydroxyestradiol by COMT yields 2-methoxyestradiol (2-ME2), a metabolite with recognized antiproliferative properties. aacrjournals.orgnih.gov This conversion simultaneously reduces the levels of catechol estrogens that can be oxidized to form reactive quinones, which have the potential to damage DNA. aacrjournals.orgoup.com The COMT enzyme exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both encoded by the same gene. aacrjournals.orgwikipedia.org S-COMT is the predominant form in most tissues. aacrjournals.org The enzymatic reaction requires magnesium ions (Mg2+) as a cofactor. oup.com

Tissue Distribution of COMT Activity in 2-Methyl Estradiol Synthesis

Catechol-O-methyltransferase (COMT) is a widely distributed enzyme, found in almost all mammalian tissues, ensuring the broad capacity for catechol estrogen metabolism throughout the body. nih.govjpp.krakow.pl The highest levels of COMT activity are typically observed in the liver, which is a primary site for the metabolism of both endogenous and exogenous compounds. nih.govjpp.krakow.pl Following the liver, significant COMT activity is also found in the kidneys and the gastrointestinal tract. jpp.krakow.pl

COMT is also present in other tissues, including the brain, where it plays a role in neurotransmitter metabolism, as well as in the endometrium, breast tissue, and red blood cells. oup.comjpp.krakow.pl The ubiquitous nature of this enzyme means that the synthesis of 2-methoxyestradiol from 2-hydroxyestradiol can occur in various tissues that are either producing or exposed to estrogens. usz.ch While the liver is a major contributor to systemic 2-methoxyestradiol levels, local production in extrahepatic tissues is also significant for its tissue-specific effects. jpp.krakow.pl For instance, vascular smooth muscle cells possess the necessary enzymatic machinery, including COMT, to generate 2-methoxyestradiol locally. usz.ch

Genetic Polymorphisms Affecting COMT Activity

The activity of the catechol-O-methyltransferase (COMT) enzyme can vary significantly among individuals due to genetic polymorphisms. pan.olsztyn.plpan.olsztyn.pl A well-studied single nucleotide polymorphism (SNP) in the COMT gene is the Val158Met (rs4680) variant, which involves a G-to-A transition at codon 158. clarityxdna.comnih.gov This change results in a substitution of the amino acid valine (Val) with methionine (Met). clarityxdna.comgenomind.com

This amino acid change has a significant impact on the enzyme's thermal stability and, consequently, its activity. wikipedia.org The 'Met' allele is associated with a less stable, more thermolabile enzyme, leading to a significant reduction in COMT activity compared to the 'Val' allele. aacrjournals.orgwikipedia.org Individuals can have one of three genotypes:

Val/Val: Associated with the highest COMT enzyme activity. genomind.com

Val/Met: Associated with intermediate COMT enzyme activity. nih.gov

Met/Met: Associated with the lowest COMT enzyme activity, which can be up to four times lower than the high-activity variant. nih.govgenomind.com

These variations in COMT activity directly influence the metabolism of catechol estrogens. researchgate.net Individuals with lower COMT activity (Met/Met genotype) may have a reduced capacity to methylate catechol estrogens, potentially leading to different levels of 2-methoxyestradiol and its precursors. aacrjournals.orgresearchgate.net This genetic variability is a key factor contributing to interindividual differences in estrogen metabolism. aacrjournals.org

Table 1: COMT Genotypes and Associated Enzyme Activity
GenotypeEnzyme Activity LevelEffect on Catechol Estrogen Metabolism
Val/ValHighEfficient methylation of catechol estrogens.
Val/MetIntermediateModerate methylation of catechol estrogens.
Met/MetLowReduced methylation of catechol estrogens.

Further Metabolism and Elimination Pathways of 2-Methyl Estradiol

Demethylation to 2-Hydroxyestradiol

The metabolic pathway of 2-methoxyestradiol is not unidirectional. Evidence suggests that 2-methoxyestradiol can be converted back to its precursor, 2-hydroxyestradiol, through a process of demethylation. usz.ch This reaction is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The potential for this reverse conversion indicates a dynamic equilibrium between these two estrogen metabolites within tissues. This demethylation step adds another layer of complexity to the regulation of catechol estrogen and methoxyestrogen levels in the body. usz.ch

Conversion to 2-Methoxyestrone via 17β-Hydroxysteroid Dehydrogenase

A significant metabolic pathway for 2-methoxyestradiol is its conversion to 2-methoxyestrone. uchile.cl This reaction is an oxidation process catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). uchile.clnih.gov Specifically, the type II isoform of 17β-HSD has been identified as being responsible for the rapid conversion of 2-methoxyestradiol to the less active 2-methoxyestrone. nih.govaacrjournals.org

The expression levels of 17β-HSD type II in different tissues and cell types can significantly influence the local concentration and, therefore, the biological activity of 2-methoxyestradiol. nih.gov For example, breast cancer cell lines with high levels of 17β-HSD type II are less sensitive to the effects of 2-methoxyestradiol due to its rapid inactivation to 2-methoxyestrone. nih.govnih.gov This metabolic step is considered a major route for the inactivation of 2-methoxyestradiol. uchile.cl

Chemical Synthesis and Structural Modifications of 2 Methyl Estradiol Derivatives

Total Synthesis Approaches for Estradiol (B170435) Methyl Ether

The total synthesis of estradiol methyl ether, a crucial precursor for 2-Methyl estradiol and its derivatives, has been a significant focus in organic chemistry due to the important biological activities of estrogens. chemistryviews.org Various synthetic strategies have been developed to construct the complex tetracyclic steroid framework.

Enantioselective Total Synthesis Methodologies

Achieving high enantioselectivity is a critical challenge in steroid synthesis. One successful approach involves an asymmetric Michael addition of a ketone enolate ion to an enantiomerically pure cyclopentenone sulfoxide, which proceeds with high diastereoselectivity (91-94%). sci-hub.se This method leads to the synthesis of (+)-estrone methyl ether with an enantiomeric purity of at least 97.3%. sci-hub.se

A more recent and highly efficient methodology employs organocatalysis. chemistryviews.orgnih.govresearchgate.net A key step in this strategy is a domino Michael/aldol reaction mediated by a diphenylprolinol silyl (B83357) ether catalyst. nih.govresearchgate.net This reaction constructs the A, C, and D rings of the steroid skeleton in a single step, affording a bicyclo[4.3.0]nonane derivative as a single isomer with excellent enantioselectivity. chemistryviews.orgnih.govresearchgate.net This organocatalytic approach represents a significant advancement in the enantioselective total synthesis of estradiol methyl ether. chemistryviews.orgresearchgate.net

Optimization of Reaction Sequences and Conditions for Yield Enhancement

Table 1: Optimization of Estradiol Methyl Ether Synthesis

Parameter Initial Synthesis Optimized Synthesis
Number of Pots 12 5
Number of Purifications 10 4

Synthesis of Novel 2-Methyl Estradiol Analogs for Biological Evaluation

2-Methyl estradiol (2ME2), a natural metabolite of estradiol, is a potent antitumor and anti-angiogenic agent. nih.gov However, its clinical utility can be limited by factors such as metabolic instability. uchile.cl This has prompted the synthesis of a large number of novel 2-Methyl estradiol analogs to improve efficacy and explore structure-activity relationships (SAR). nih.gov Synthetic modifications have been explored across the entire steroidal scaffold. nih.gov

A/B/C/D-Ring Modifications

Modifications to the four rings of the estradiol skeleton have yielded analogs with enhanced or novel biological activities.

A-Ring: The aromatic A-ring is a common site for modification. The introduction of a sulfamate (B1201201) group at the C-3 position has been a successful strategy, creating multi-targeted anti-cancer agents. rsc.org Other modifications include the introduction of phenoxy groups at position 3. mdpi.com

B-Ring: Modifications to the B-ring have been explored to enhance activity. For example, introducing substituents at the C-6 position, such as oximino or methoximino groups, has led to potent inhibitors of tubulin polymerization. acs.org The synthesis of B-ring homologated estradiol analogues has also been reported. acs.org

C-Ring: The synthesis of analogs featuring unsaturation in the C-ring, specifically a double bond, has been described as part of efforts to create structurally related estradiol analogs. nih.govresearchgate.net

D-Ring: The five-membered D-ring has also been a target for structural changes. The inversion of the C-18 methyl group from the natural β-configuration to the α-configuration has been shown to decrease estrogenicity, which can be a desirable trait for anti-cancer agents. nih.gov Another strategy involves introducing novel pharmacophores at the C-17 position, such as 1,2,3-triazole rings, to generate hybrid compounds with potent cytotoxic effects. mdpi.com

Introduction of Substituents at the C-2 Position

The C-2 position of the A-ring is a critical site for determining the biological activity of estradiol derivatives. nih.gov A wide variety of substituents have been introduced at this position to create analogs of 2-Methyl estradiol with improved properties. nih.govacs.org These modifications aim to enhance cytotoxicity and inhibitory effects on tubulin polymerization. acs.org

Synthetic strategies have been developed to introduce groups such as ethyl, ethynyl (B1212043), 1'-propynyl, cyano, E-3'-hydroxy-1'-propenyl, and 2'-hydroxyethoxy at the C-2 position. rsc.orgacs.org For example, 2-(1'-Propynyl)estradiol displayed significant anticancer activity in vivo. acs.org The introduction of a 2-ethyl group in combination with other modifications has also yielded potent compounds. rsc.orgresearchgate.net Another analog, 2-methoxymethyl estradiol (2-MeOMeE(2)), was found to be more effective than 2-Methyl estradiol at inhibiting tubulin polymerization in vitro. nih.gov

Table 2: Examples of Substituents Introduced at the C-2 Position of Estradiol and Their Effects

This table summarizes various substituents that have been synthetically introduced at the C-2 position of the estradiol core and their resulting biological activities as reported in the literature.

Substituent Observed Activity Reference
E-3'-hydroxy-1'-propenyl Inhibition of tubulin polymerization acs.org
2'-hydroxyethoxy Inhibition of tubulin polymerization acs.org
Ethynyl Inhibition of tubulin polymerization acs.org
1'-Propynyl Significant in vivo anticancer activity; Inhibition of tubulin polymerization acs.org
Ethyl Potent anti-proliferative activity (in combination with other modifications) rsc.orgresearchgate.net

| Methoxymethyl | More effective than 2-Methyl estradiol at inhibiting tubulin polymerization in vitro | nih.gov |

Modification of the 17-Hydroxy Function

The 17-hydroxy group on the D-ring is essential for estrogenic activity, but its modification can lead to compounds with different biological profiles, particularly enhanced anti-cancer properties. nih.gov Synthetic efforts have focused on replacing the hydroxyl group with various other functionalities. nih.gov

Strategies include etherification at the 17β-OH to attach pharmacophores like uridine, uracil, and thymine (B56734) via linkers. mdpi.com The substitution of alkyl and ethynyl groups for the 17-hydroxy function has also been explored. nih.gov In a notable example, the introduction of a 4-pyridine ring at the 17-position, combined with A-ring modifications, resulted in a potent anti-angiogenic agent with selective cytotoxicity towards cancer cell lines. rsc.org Furthermore, the synthesis of estradiol-1,2,3-triazole hybrids involves significant modifications at position 17 on the D-ring. mdpi.com

Table of Compounds

Table 3: Chemical Compounds Mentioned

Compound Name
2-Methyl estradiol (2ME2, 2-Methoxyestradiol)
Estradiol methyl ether
(+)-Estrone methyl ether
Estradiol
Estrone (B1671321)
Diphenylprolinol silyl ether
2-(1'-Propynyl)estradiol
2-methoxymethyl estradiol (2-MeOMeE(2))
Uridine
Uracil
Thymine
1,2-phenylenediamine
18-epi-17β-E2
18-epi-17α-E2

Conjugation with Amino Acids and Peptides

The conjugation of 2-methyl estradiol with amino acids and peptides represents a significant strategy in medicinal chemistry to enhance or modify its biological properties. This bioconjugation approach aims to improve target specificity, alter pharmacokinetic profiles, or introduce new functionalities by combining the steroidal scaffold with biologically active peptides or individual amino acids. nih.gov The synthesis of these conjugates involves various chemical strategies to link the amino acid or peptide moiety to different positions on the 2-methyl estradiol core, primarily at the A-ring or the D-ring.

Research into the synthesis of these derivatives has explored several coupling methodologies and linkage points. A common approach involves creating a reactive handle on the estradiol skeleton to facilitate the attachment of the peptide. For instance, derivatives of 2-aminoestradiol can serve as key intermediates. 2-Aminoestradiol can be synthesized from estrone through a two-step process of nitration followed by reduction. rsc.orgrsc.org This primary amine at the C-2 position can then undergo further reactions. One method is reductive amination with various aldehydes to yield secondary 2-aminoestradiol derivatives. rsc.orgrsc.org

Another strategy involves introducing a reactive group that can readily form a covalent bond with amino acid residues like cysteine. The synthesis of 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, a reactive derivative, has been reported. nih.gov This compound readily alkylates the thiol group of cysteine to form a stable steroid-amino acid conjugate. nih.gov The same derivative was also found to react, albeit more slowly, with tryptophan and histidine. nih.gov

Peptide conjugates of 2-methoxyestradiol (B1684026) (2-MeO-E2) have also been developed to target specific cellular receptors. For example, a series of 2-MeO-E2 conjugates with Arg-Gly-Asp (RGD) peptides have been synthesized. researchgate.net The RGD motif is known to target integrin receptors, which are often overexpressed on cancer cells. The conjugation aims to direct the cytotoxic activity of 2-methyl estradiol to these cells. Patents have also described the conjugation of peptides, such as the tripeptide sequences -Ala-Phe-Lys- or -Val-Leu-Lys-, to the 2-methoxyestradiol molecule, typically at the C-3 or C-17 positions, to create prodrugs. google.com

The chemical reactions used for forming the amide or other linkages between the steroid and the peptide are standard in peptide chemistry. Reagents such as benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) are used to facilitate amide bond formation between a carboxylic acid on one molecule and an amine on the other. nih.gov While some studies focus on conjugating peptides to the C-3 or C-17 hydroxyl groups of estradiol, these methods are applicable to suitably functionalized 2-methyl estradiol derivatives. nih.govnih.gov For example, a glutamate (B1630785) peptide-estradiol conjugate was synthesized by first creating a 3-aminoethoxy estradiol intermediate, which was then coupled to a protected glutamate peptide using BOP and DIPEA. nih.gov

The table below summarizes various research findings on the conjugation of 2-methyl estradiol and related estradiol derivatives with amino acids and peptides.

Steroid BaseConjugated MoietyLinkage PositionSynthetic ApproachReference
2,4-bis(bromomethyl)estradiol-17β 3-methyl etherCysteineC-2 (via bromomethyl group)Alkylation of the cysteine thiol group. nih.gov
2-MethoxyestradiolRGD PeptideNot specifiedCoupling of the RGD peptide to the 2-methoxyestradiol scaffold. researchgate.net
2-Methoxyestradiol-Ala-Phe-Lys-C-3 or C-17Conjugation to the hydroxyl groups, potentially via a linker. google.com
2-Methoxyestradiol-Val-Leu-Lys-C-3 or C-17Conjugation to the hydroxyl groups, potentially via a linker. google.com
2-AminoestradiolSubstituted benzyl (B1604629) groups (mimicking amino acid side chains)C-2Reductive amination with various benzaldehydes. rsc.org
EstradiolGlutamate PeptideC-3 (via aminoethoxy linker)Amide coupling using BOP reagent and DIPEA. nih.gov

Molecular Mechanisms of Action of 2 Methyl Estradiol

Estrogen Receptor-Independent Signaling Pathways

While structurally derived from estradiol (B170435), 2-methoxyestradiol's engagement with the classical estrogen signaling pathways is minimal. wikipedia.org Instead, it shows significant interaction with alternative receptors, marking a divergence in its functional profile from that of typical estrogens.

Research consistently demonstrates that 2-methoxyestradiol (B1684026) has a significantly lower binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, when compared to estradiol (E2). wikipedia.org Studies have quantified this interaction, revealing a stark difference in potency. One report indicates that 2-methoxyestradiol has a 2,000-fold lower activational potency relative to estradiol. wikipedia.org More specific analyses show that 2-methoxyestradiol retains only a weak but measurable binding affinity for both ERα and ERβ, with relative binding affinities (RBAs) in the range of 1–2% of that of estradiol. oup.com Despite this low affinity, some research suggests that at pharmacologically active concentrations, these interactions might still be relevant. iiarjournals.org

Relative Binding Affinity of 2-Methoxyestradiol for Estrogen Receptors

CompoundTarget ReceptorRelative Binding Affinity (Compared to Estradiol)Reference
2-MethoxyestradiolERα~1-2% oup.com
2-MethoxyestradiolERβ~1-2% oup.com

In sharp contrast to its weak interaction with nuclear estrogen receptors, 2-methoxyestradiol is a high-affinity agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.orgguidetopharmacology.org This interaction is a key component of its estrogen receptor-independent signaling. The binding affinity of 2-methoxyestradiol for GPER is approximately 10 nM, which is comparable to the high affinity of estradiol itself (3–6 nM). wikipedia.org Activation of GPER can trigger rapid, non-genomic signaling cascades, including the stimulation of adenylyl cyclase, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR). nih.govmdpi.comfrontiersin.org

Direct Cellular Target Interactions

A primary mechanism through which 2-methoxyestradiol exerts its biological effects is by directly interacting with fundamental components of the cell's structural and division machinery.

2-methoxyestradiol is recognized as a microtubule inhibitor. niscpr.res.in It disrupts microtubule dynamics, which are crucial for cell division, leading to its classification as a spindle poison. plos.org This activity is central to its antiproliferative effects.

2-methoxyestradiol directly inhibits the polymerization of tubulin, the protein subunit that forms microtubules. niscpr.res.innih.gov The compound has been shown to suppress both the nucleation and propagation phases of tubulin assembly. nih.gov The degree of inhibition is dependent on the concentration of 2-methoxyestradiol, and at higher concentrations, it can lead to microtubule depolymerization. plos.org This disruption of microtubule formation causes cells to arrest in the G2/M phase of the cell cycle. wikipedia.org

The inhibitory effect of 2-methoxyestradiol on tubulin polymerization is mediated through its interaction with a specific site on the tubulin protein. niscpr.res.inplos.org Research has definitively shown that 2-methoxyestradiol binds to the colchicine-binding site on β-tubulin. niscpr.res.innih.gov Studies have demonstrated that its inhibition of colchicine (B1669291) binding is competitive, confirming that they share the same binding location. nih.gov This binding at the interface between α- and β-tubulin subunits destabilizes the microtubule structure and prevents its proper formation. nih.govmdpi.com

Interaction of 2-Methoxyestradiol with Tubulin

MechanismDetailsReference
Inhibition of Tubulin PolymerizationInhibits nucleation and propagation phases of tubulin assembly. nih.gov
Binding SiteBinds competitively to the colchicine-binding site on β-tubulin. niscpr.res.inplos.orgnih.gov
Inhibitory Constant (Ki)Ki for competitive inhibition of colchicine binding is 22 µM. nih.gov

Microtubule Dynamics Modulation

Consequences on Mitotic Cell Cycle Arrest (G2-M Phase)

2-Methyl estradiol (2-ME), an endogenous metabolite of 17β-estradiol, demonstrates significant anti-proliferative effects by inducing cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. plos.orgnih.govahajournals.org This arrest prevents cells from progressing through mitosis, ultimately leading to apoptosis. nih.govcansa.org.za

Studies on human urothelial carcinoma (UC) cells revealed that treatment with 2-ME significantly increased the percentage of cells in the G2/M phase. plos.org This G2/M arrest was also observed in human acute T lymphoblastic leukemia CEM cells, preceding the onset of apoptosis. nih.gov Similarly, in human vascular smooth muscle cells, 2-ME induced a concentration- and time-dependent arrest in the mitotic phase. ahajournals.org In pancreatic cancer cells, specifically PANC-1 cells, 2-ME was found to cause G2/M arrest. nih.gov

The mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins. In human bladder cancer cells, 2-ME treatment led to the activation of the mitotic forms of cdc25C, phospho-cdc2, cyclin B1, and phospho-histone H3 (Ser10). plos.org Research on prostate cancer cells has shown that 2-ME enhances the accumulation of cells in the S and G2/M phases, which correlates with the overexpression of cyclin B1 and the induction of cdc2 phosphorylation. acs.org Furthermore, in oesophageal carcinoma cells, 2-ME was shown to cause a metaphase arrest by disrupting mitotic spindle formation and increasing Cdc2 kinase activity. cansa.org.za

Interestingly, in human colon carcinoma cells, while 2-ME induced G2/M arrest in both p53-positive and p53-negative cells, the subsequent apoptotic events were more pronounced in the presence of p53, suggesting that while the cell cycle arrest itself may be p53-independent, the ultimate fate of the cell is influenced by p53 status. nih.govjmb.or.kr

Table 1: Effect of 2-Methyl Estradiol on Cell Cycle Progression

Cell Line Concentration of 2-ME Duration of Treatment Observed Effect on Cell Cycle Reference
Human Urothelial Carcinoma (NTUB1, T24) 2 µM 12 and 24 h Significant increase in G2/M phase population plos.org
Human Acute T Lymphoblastic Leukemia (CEM) Not specified Time-dependent G2/M phase arrest preceding apoptosis nih.gov
Human Vascular Smooth Muscle Cells 1-10 µmol/L Up to 48 h Mitotic phase arrest ahajournals.org
Human Prostate Cancer (LNCaP, DU145, PC-3) Not specified Chronic exposure Accumulation of cells in S and G2/M phases acs.org
Oesophageal Carcinoma (WHCO3) 1 x 10⁻⁶M 24 h Increase in G2/M phase cansa.org.za
Human Colon Carcinoma (HCT116 p53+/+ and p53-/-) Not specified Not specified G2/M arrest in both cell types nih.govjmb.or.kr
Pancreatic Cancer (PANC-1) Not specified Not specified G2-M arrest nih.gov

Induction of Apoptosis

Activation of p53 Pathways

The tumor suppressor protein p53 plays a significant role in the apoptotic response induced by 2-Methyl estradiol (2-ME). nih.govjmb.or.kraacrjournals.org While 2-ME can induce apoptosis in cells regardless of their p53 status, the presence of functional p53 enhances the apoptotic effects. nih.govjmb.or.kr

In human colon carcinoma HCT116 cells with wild-type p53 (p53+/+), treatment with 2-ME led to an increase in the levels of p53 and its phosphorylated form, p-p53 (Ser-15). nih.govjmb.or.kr This activation of p53 was accompanied by an upregulation of p21(WAF1/CIP1), a key downstream target of p53 involved in cell cycle arrest. nih.gov Furthermore, the pro-apoptotic protein Bax, another p53 target, was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated only in the p53-positive cells. nih.govjmb.or.kr These findings suggest that p53 promotes 2-ME-induced apoptosis by modulating the expression of Bcl-2 family proteins to favor a pro-apoptotic state. nih.govjmb.or.kr In contrast, in p53-negative HCT116 cells (p53-/-), these changes in Bax and Bcl-2 levels were not observed to the same extent, although the cells still underwent G2/M arrest. nih.govjmb.or.kr

Up-regulation of Death Receptor 5

2-Methyl estradiol (2-ME) has been shown to induce apoptosis through the extrinsic pathway by up-regulating Death Receptor 5 (DR5), also known as TRAIL Receptor 2. cansa.org.zanih.govusz.ch This up-regulation of DR5 protein expression has been observed both in vitro and in vivo. nih.gov

In endothelial cells, 2-ME treatment increases the expression of DR5, making the cells more susceptible to the cytotoxic effects of the DR5 ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govusz.ch The signaling cascade initiated by DR5 activation involves the recruitment of the adaptor protein Fas-associated death domain (FADD), which in turn facilitates the activation of procaspase-8. usz.ch The importance of this pathway is highlighted by the finding that expressing a dominant-negative form of FADD significantly reduces 2-ME-induced apoptosis in endothelial cells. usz.ch

Similar findings have been reported in oesophageal carcinoma cells (WHCO3), where 2-ME exposure led to an increased expression of DR5, supporting the role of the extrinsic apoptotic pathway in these cells. cansa.org.za

Caspase-Dependent and Caspase-Independent Apoptosis

2-Methyl estradiol (2-ME) induces apoptosis through both caspase-dependent and caspase-independent mechanisms, with the specific pathway being cell-type dependent. nih.govnih.govuchile.cl

Caspase-Dependent Apoptosis: In many cell types, 2-ME-induced apoptosis requires the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govnih.gov Kinetic studies have demonstrated a sequential activation of caspase-8, caspase-9, and caspase-3 following 2-ME treatment. nih.gov The activation of caspase-8 is indicative of the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. nih.govnih.gov In ovarian cancer cells, 2-ME activates both the intrinsic and extrinsic apoptotic pathways, with a notable increase in caspase-9 activity. nih.gov Similarly, in human urothelial carcinoma cells, 2-ME treatment leads to the activation of caspases-3, -7, -8, and -9. plos.org

Caspase-Independent Apoptosis: In some instances, 2-ME can trigger apoptosis even when caspases are inhibited. nih.govnih.gov In rat DS-sarcoma cells, the pan-caspase inhibitor Z-VAD-FMK did not prevent apoptotic cell death, indicating a major pro-apoptotic effect mediated by a caspase-independent mechanism. nih.gov Similarly, in ovarian cancer cells, complete inhibition of caspases did not fully abrogate the cytotoxic effects of 2-ME, suggesting the presence of a caspase-independent pathway. nih.gov This caspase-independent cell death is often linked to the release of mitochondrial proteins like apoptosis-inducing factor (AIF) and endonuclease G. nih.govnih.gov

Mitochondria-Centered Apoptotic Events

Mitochondria play a central role in the apoptotic process induced by 2-Methyl estradiol (2-ME), serving as a convergence point for various death signals. nih.govnih.gov

A key initial event in 2-ME-induced mitochondrial apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govnih.govmolbiolcell.orgplos.org This translocation has been observed in rat DS-sarcoma cells and pancreatic cancer cells following 2-ME treatment. nih.govnih.gov The activation and translocation of Bax, along with another pro-apoptotic protein, Bak, are crucial for 2-ME-induced apoptosis, as confirmed by siRNA experiments in human colon cancer cells. nih.govjmb.or.kr

The insertion of Bax into the outer mitochondrial membrane leads to a decrease in the mitochondrial transmembrane potential (Δψm). nih.govresearchgate.net This depolarization is a critical step in the apoptotic cascade. researchgate.net

Following the loss of mitochondrial membrane integrity, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. These include:

Cytochrome c: Its release into the cytosol is a hallmark of mitochondrial-dependent apoptosis and has been observed in pancreatic cancer cells and human acute T lymphoblastic leukemia cells treated with 2-ME. nih.govnih.gov

Apoptosis Inducing Factor (AIF) and Endonuclease G: These are mediators of caspase-independent cell death. Their release from the mitochondria following 2-ME treatment has been documented in rat DS-sarcoma cells and ovarian cancer cells. nih.govnih.gov

Table 2: Mitochondria-Centered Apoptotic Events Induced by 2-Methyl Estradiol

Apoptotic Event Cell Type Findings Reference
Bax Translocation Rat DS-sarcoma cells Identified as an initial apoptotic event. nih.gov
Pancreatic cancer cells Bax translocates to the mitochondria upon 2-ME exposure. nih.gov
Human colon cancer HCT116 cells Activation of both Bak and Bax is necessary for 2-ME-induced apoptosis. nih.govjmb.or.kr
Mitochondrial Transmembrane Potential Decrease Rat DS-sarcoma cells Accompanies Bax translocation. nih.gov
Release of Apoptotic Factors Rat DS-sarcoma cells Release of apoptosis-inducing factor and endonuclease G. nih.gov
Ovarian Cancer Cells Release of cytochrome c, SMAC/Diablo, and AIF. nih.gov
Pancreatic cancer cells Release of cytochrome c into the cytosol. nih.gov
Human acute T lymphoblastic leukemia CEM cells Cytosolic cytochrome c release detected. nih.gov

Inhibition of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Activity

2-Methyl estradiol (2-ME) is recognized as a potent inhibitor of Hypoxia-Inducible Factor 1 alpha (HIF-1α), a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, angiogenesis, and resistance to therapy. mdpi.comnih.govspandidos-publications.comnih.gov

Under hypoxic conditions, the HIF-1α subunit is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of numerous target genes involved in processes like angiogenesis and cell survival. mdpi.comspandidos-publications.com 2-ME has been shown to suppress the accumulation of HIF-1α protein and inhibit its transcriptional activity. mdpi.comspandidos-publications.com This inhibitory effect is not due to a decrease in HIF-1α mRNA levels but rather to a post-transcriptional mechanism that disrupts microtubule function, which is necessary for HIF-1α accumulation. spandidos-publications.com

In head and neck squamous cell carcinoma cell lines, 2-ME exhibited HIF-1α inhibitory activity. nih.gov Similarly, in a mouse model of endometriosis, systemic treatment with 2-ME suppressed HIF-1α expression, leading to a decrease in the expression of its downstream target genes, such as vascular endothelial growth factor (VEGF). nih.gov Furthermore, in lung cancer cells cultured under hypoxic conditions, 2-ME significantly decreased both HIF-1α and HIF-2α protein expression levels and their nuclear localization. spandidos-publications.com

The ability of 2-ME to inhibit HIF-1α activity contributes significantly to its anti-angiogenic and anti-tumor effects. mdpi.comnih.govnih.gov

Modulation of Superoxide (B77818) Dismutase Activity

The interaction between 2-Methyl estradiol (2-ME) and superoxide dismutase (SOD) activity is a complex and debated area of its molecular action. Some early studies proposed that 2-ME's anticancer effects were due to the inhibition of SOD, leading to an increase in superoxide radicals and subsequent oxidative stress-induced cell death. researchgate.net However, subsequent research has presented conflicting evidence.

Some studies suggest that 2-ME does not directly inhibit SOD but rather interferes with the assay methods used in initial reports. researchgate.net These studies propose that 2-ME itself may contribute to the generation of superoxide radicals through its conversion to a semiquinone radical, which can then react with oxygen. researchgate.net The impact of 2-ME on cellular superoxide levels also appears to be cell-type specific. researchgate.net While some cancer cells show increased reactive oxygen species (ROS) after 2-ME exposure, the direct inhibition of SOD as the primary mechanism is controversial. researchgate.net

Conversely, other research indicates that 2-ME can enhance SOD activity. For instance, in swine granulosa cells, 2-ME was found to inhibit superoxide anion generation while simultaneously stimulating SOD activity. nih.gov This effect is thought to contribute to its antiangiogenic properties, as a reduction in superoxide anions can suppress the angiogenic response. nih.gov Furthermore, a study on the lung carcinoma cell line A549 showed that while 2-ME blocked radiation-induced SOD enzyme activity, it did not affect the protein expression of SOD1 (Cu/Zn-SOD) or SOD2 (Mn-SOD). nih.gov This study concluded that the radiosensitizing effects of 2-ME are independent of SOD inhibition. nih.gov

The table below summarizes the varied research findings on the effect of 2-Methyl estradiol on Superoxide Dismutase (SOD) activity across different cell types and experimental contexts.

Cell Type/ModelEffect of 2-Methyl Estradiol on SOD ActivityProposed ConsequenceReference
Swine Granulosa CellsEnhanced SOD activityInhibition of superoxide anion generation, contributing to antiangiogenic effects. nih.gov
Human Leukemia HL-60 CellsNo direct inhibition of SOD; increases superoxide production.Increased toxicity compared to its precursor, 2-hydroxyestradiol (B1664083). researchgate.net
Lung Carcinoma A549 CellsBlocked radiation-induced SOD enzyme activity but not protein expression.Radiosensitization is independent of SOD inhibition. nih.gov
General Cancer CellsControversial; initial reports suggested inhibition, later studies suggest no direct inhibition.Increased intracellular ROS, potentially through other mechanisms. researchgate.net

Downstream Signaling Cascade Modulation

Regulation of ERK1/2 Phosphorylation

2-Methyl estradiol (2-ME) demonstrates a complex and often cell-type-dependent regulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

In some cellular contexts, 2-ME induces the phosphorylation of ERK1/2. For example, in liver epithelial cells and coronary artery endothelial cells, 2-ME-induced ERK1/2 phosphorylation leads to the downregulation of angiotensin type 1 receptor and endothelin 1 synthesis, respectively. uchile.cl Similarly, in rat aortic smooth muscle cells, 2-ME exposure leads to the phosphorylation of ERK1/2, which is mediated by G protein-coupled receptor 30 (GPR30) and transactivation of the epidermal growth factor receptor (EGFR). physiology.org

Conversely, in other cell types, 2-ME has been shown to decrease ERK1/2 phosphorylation, contributing to its anti-proliferative effects. For instance, in human aortic smooth muscle cells, 2-ME inhibits cell growth by decreasing the phosphorylation of ERK1/2. uchile.cl Additionally, some studies on ovarian cancer cells have indicated that the ability of 2-ME's prodrug, 2-hydroxyestradiol, to restore platinum sensitivity is independent of ERK1/2 activation. mdpi.com

The conflicting reports on estradiol-induced ERK1/2 phosphorylation in cell lines like MCF-7 breast cancer cells highlight the sensitivity of this signaling pathway to experimental conditions. nih.gov Factors such as the presence of serum factors can significantly influence the observed effects. nih.gov

The table below outlines the differential effects of 2-Methyl estradiol on ERK1/2 phosphorylation in various cell types.

Cell TypeEffect on ERK1/2 PhosphorylationDownstream EffectReference
Liver Epithelial CellsInduces phosphorylationDownregulates angiotensin type 1 receptor synthesis uchile.cl
Coronary Artery Endothelial CellsInduces phosphorylationDownregulates endothelin 1 synthesis uchile.cl
Rat Aortic Smooth Muscle CellsInduces phosphorylationDownregulates angiotensin type 1 receptor physiology.org
Human Aortic Smooth Muscle CellsDecreases phosphorylationInhibits cell growth uchile.cl
Ovarian Cancer CellsIndependent of activation (by 2-hydroxyestradiol)Restores platinum drug sensitivity mdpi.com
Nasopharyngeal Carcinoma CellsTime-dependent inhibitionPromotes apoptosis and G2/M arrest uchile.cl

Activation of JNK Kinases

2-Methyl estradiol (2-ME) has been shown to activate c-Jun N-terminal kinases (JNKs), a key component of the stress-activated protein kinase (SAPK) pathway, in various cancer cell lines. This activation is often linked to the induction of apoptosis and autophagy.

Research has demonstrated that 2-ME activates JNKs in prostate cancer cells, Ewing sarcoma cells, and nasopharyngeal carcinoma cells, leading to cell death through mitochondrial-dependent apoptotic pathways and/or autophagy. uchile.cl In human leukemia cells, the synergistic antileukemic effects of 2-ME when combined with histone deacetylase inhibitors are associated with the activation of JNK. nih.gov This activation is believed to be a consequence of oxidative damage induced by the drug combination. nih.gov

Interestingly, while JNK activation is a consistent finding, the directness of this interaction can vary. One study found that in response to 2-ME, JNK/SAPK was rapidly but transiently activated, suggesting an indirect role in subsequent events like Bcl-2 phosphorylation. nih.gov In endothelial cells, the activation of JNK by low concentrations of 2-ME is a rapid event that contributes to apoptosis. usz.ch Furthermore, in ER+ breast cancer cells, estradiol has been shown to inhibit MLK3, a kinase upstream of JNK, thereby leading to the inhibition of JNK activation. aacrjournals.org

The table below summarizes the findings on the activation of JNK kinases by 2-Methyl estradiol in different cancer cell models.

Cell LineEffect of 2-Methyl EstradiolAssociated OutcomeReference
Prostate Cancer CellsActivates JNK kinasesInduces mitochondrial-dependent apoptosis uchile.cl
Ewing Sarcoma CellsActivates JNK kinasesInduces apoptosis and autophagy uchile.cl
Nasopharyngeal Carcinoma CellsActivates JNK kinasesInduces apoptosis and G2/M cell-cycle arrest uchile.cl
Human Leukemia CellsActivates JNK (in combination with HDACIs)Synergistic antileukemic effects, apoptosis nih.gov
General (in vitro study)Rapid and transient activation of JNK/SAPKIndirectly leads to Bcl-2 phosphorylation nih.gov
Endothelial CellsRapidly activates JNK/SAPKInduces apoptosis usz.ch

PI3K/Akt/FoxO1 Signaling Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is significantly modulated by 2-Methyl estradiol (2-ME). A key downstream effector of this pathway is the Forkhead box protein O1 (FoxO1), a transcription factor that, when active, can promote the expression of genes involved in apoptosis and cell cycle arrest.

In HepG2 human liver cancer cells, 2-ME has been shown to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of lipid efflux, through the activation of the PI3K/Akt/FoxO1 signaling pathway. nih.gov Treatment with 2-ME stimulates the phosphorylation of both Akt and FoxO1. nih.gov This phosphorylation leads to the nuclear exclusion of FoxO1, thereby inhibiting its ability to bind to the ABCA1 promoter and facilitating ABCA1 gene transcription. nih.govresearchgate.net This mechanism is proposed to contribute to the reduction of lipid accumulation in hepatocytes. nih.gov

The phosphorylation of FoxO proteins by Akt is a well-established mechanism for their cytoplasmic retention and subsequent transcriptional inactivation. oup.com In the context of 2-ME's action, this modulation of the PI3K/Akt/FoxO1 pathway represents a significant mechanism by which it exerts its cellular effects. The PI3K/Akt pathway's role in regulating FoxO1 is a central theme in cellular responses to various stimuli, and 2-ME's engagement of this pathway underscores its pleiotropic effects. um.esfrontiersin.org

The table below details the involvement of the PI3K/Akt/FoxO1 signaling pathway in the molecular action of 2-Methyl estradiol.

Cell TypeEffect of 2-Methyl EstradiolMolecular MechanismFunctional OutcomeReference
HepG2 CellsUpregulates ABCA1 expressionStimulates phosphorylation of Akt and FoxO1, leading to nuclear exclusion of FoxO1.Reduces lipid content in hepatocytes. nih.gov
HepG2 CellsStimulates rapid phosphorylation of Akt and FoxO1Reduces the binding of FoxO1 to the ABCA1 promoter region.Enhances transcription of the ABCA1 gene. nih.govresearchgate.net

Biological Activities and Therapeutic Potential of 2 Methyl Estradiol

Anticancer and Anti-Proliferative Effects

2-Methyl estradiol (B170435) (2-ME), a naturally occurring metabolite of 17β-estradiol, has garnered significant attention for its potent anticancer and anti-proliferative properties. nih.govresearchgate.net Unlike its parent compound, 2-ME exhibits minimal estrogenic activity due to its low affinity for estrogen receptors (ERs). researchgate.netwikipedia.org Its therapeutic potential stems from its ability to inhibit tumor growth and proliferation through various mechanisms, making it a subject of extensive preclinical and clinical investigation. researchgate.netfrontiersin.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2-Methyl estradiol is a potent inhibitor of angiogenesis, a key factor in its antitumor activity. wikipedia.orgaacrjournals.orgoup.com It exerts its antiangiogenic effects by directly inducing apoptosis in endothelial cells, the cells that line blood vessels. researchgate.netusz.ch Studies have shown that 2-ME can suppress tumor growth by limiting the blood supply necessary for tumor expansion. aacrjournals.orgusz.ch Furthermore, it has been observed to prevent structural damage to vascular endothelial cells. usz.ch The antiangiogenic properties of 2-ME are also linked to its ability to downregulate vascular endothelial growth factor (VEGF-A), a crucial signaling protein that promotes angiogenesis. nih.gov In some cancer models, the inhibition of tumor growth and angiogenesis by 2-ME is directly associated with the suppression of VEGF-A expression. nih.govahajournals.org

2-Methyl estradiol effectively suppresses the growth of a wide array of tumor cells and inhibits metastatic spread. nih.govaacrjournals.org Its antiproliferative action is not dependent on the estrogen receptor status of the cancer cells. aacrjournals.org The compound induces cell cycle arrest, often in the G2/M phase, and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. frontiersin.orgnih.govnih.gov This is achieved, in part, by interfering with microtubule dynamics, which are essential for cell division. nih.govnih.gov Research has demonstrated that 2-ME can inhibit the proliferation of various cancer cell lines and has been shown to suppress tumor xenograft growth in animal models. nih.govnih.gov Furthermore, it has been found to effectively target metastasis to bone and reduce tumor-induced bone destruction. nih.gov

The anticancer effects of 2-Methyl estradiol have been documented across a range of specific cancer cell lines.

Breast Cancer: 2-ME has demonstrated antiproliferative effects in both hormone-dependent (ER-positive) and hormone-independent (ER-negative) breast cancer cells. nih.govnih.gov It has been shown to inhibit the growth of cell lines such as MCF-7 and MDA-MB-231. nih.govmdpi.com In models of metastatic breast cancer, 2-ME has been found to inhibit tumor growth in soft tissue, metastasis to bone, and osteolysis. nih.gov It can also selectively inhibit the proliferation of long-term estrogen-deprived breast cancer cells, suggesting its potential in treating endocrine therapy-resistant cancers. nih.gov

Prostate Cancer: 2-Methyl estradiol is a potent inhibitor of human prostate cancer cell proliferation. nih.gov It has been shown to be effective against various prostate cancer cell lines, including LNCaP, DU 145, PC-3, and ALVA-31. nih.gov The compound induces G2/M cell cycle arrest and apoptosis in these cells. nih.govfrontiersin.org In animal models, 2-ME has been shown to inhibit the progression of androgen-independent prostate cancer. nih.gov

Multiple Myeloma: Preclinical studies have revealed the significant activity of 2-Methyl estradiol against multiple myeloma cells. nih.govnih.gov It inhibits the replication of myeloma cell lines in a dose-dependent manner and induces apoptosis. nih.gov Notably, 2-ME is also effective against myeloma cells that are resistant to conventional therapies. nih.gov In animal models, it has been shown to suppress the growth of myeloma tumor xenografts. nih.gov

Uterine Sarcoma: Research has indicated that 2-Methyl estradiol strongly inhibits the growth of human uterine sarcomatous cells. nih.gov In the SK-UT-1 cell line, derived from a uterine carcinosarcoma, 2-ME exposure led to growth inhibition and apoptosis. nih.gov This inhibition was associated with a G2/M cell cycle arrest and interference with the microtubule system. nih.gov

Table 1: Effects of 2-Methyl Estradiol on Various Cancer Cell Lines

Cancer Type Cell Line(s) Observed Effects Citations
Breast Cancer MCF-7, MDA-MB-231, 4T1/Red, LTED Inhibition of proliferation, induction of apoptosis, suppression of metastasis and osteolysis, selective inhibition of endocrine therapy-resistant cells. nih.govnih.govnih.govmdpi.com
Prostate Cancer LNCaP, DU 145, PC-3, ALVA-31 Potent growth inhibition, G2/M cell cycle arrest, induction of apoptosis. nih.govfrontiersin.org
Multiple Myeloma Various Myeloma Cell Lines Inhibition of cell replication, induction of apoptosis, activity against drug-resistant cells, suppression of tumor xenograft growth. nih.govnih.gov
Uterine Sarcoma SK-UT-1 Strong growth inhibition, G2/M cell cycle arrest, induction of apoptosis. nih.gov

A key characteristic of 2-Methyl estradiol is its selective inhibitory action on rapidly replicating cells, which includes both tumor cells and endothelial cells involved in angiogenesis. aacrjournals.org This selectivity is a significant advantage, as it suggests a lower potential for toxicity to normal, slower-dividing cells. nih.gov The antiproliferative effects of 2-ME are mediated through the induction of apoptosis in these actively proliferating cells. aacrjournals.org This selective targeting of dividing cells is a cornerstone of its potential as an anticancer agent. nih.gov

Cardiovascular System Modulation

Beyond its anticancer properties, 2-Methyl estradiol also exhibits modulatory effects on the cardiovascular system.

Research has demonstrated that 2-Methyl estradiol can attenuate hypertension, particularly hypertension induced by angiotensin II (Ang II). nih.govsohag-univ.edu.egahajournals.org Ang II is a potent vasoconstrictor that plays a key role in regulating blood pressure. nih.gov Studies in animal models have shown that treatment with 2-ME significantly reduces Ang II-induced increases in systolic, diastolic, and mean arterial blood pressure. nih.govsohag-univ.edu.eg This protective effect is observed in both male and female subjects. nih.gov The mechanisms behind this antihypertensive effect involve the downregulation of angiotensin receptors and protection against cardiovascular and renal injury associated with chronic activation of the renin-angiotensin system. nih.govnih.gov Furthermore, 2-ME has been shown to ameliorate Ang II-induced hypertension by inhibiting the activity of cytosolic phospholipase A2α, which leads to a decrease in the production of prohypertensive eicosanoids. ahajournals.org

Table 2: Effects of 2-Methyl Estradiol on Angiotensin II-Induced Hypertension in Animal Models

Animal Model Key Findings Citations
Male and Female Wistar-Kyoto (WKY) Rats 2-ME treatment significantly reduced Ang II-induced systolic, diastolic, and mean arterial blood pressure. It also led to weight loss and a decreased resting heart rate. nih.gov
Male Spontaneously Hypertensive Rats (SHR) Prolonged 2-ME exposure resulted in a significant reduction in diastolic and mean arterial blood pressure, as well as resting heart rate. nih.gov
Male Rats 2-ME attenuated hypertension, cardiac hypertrophy, and renal injury induced by chronic Ang II infusions. It also reduced both pressure-dependent and pressure-independent vascular remodeling. sohag-univ.edu.egnih.gov
Female Mice 2-ME protected against Ang II-induced hypertension by inhibiting cytosolic phospholipase A2α activity and the production of prohypertensive eicosanoids. ahajournals.org

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

2-Methoxyestradiol (B1684026) (2-ME) exhibits potent inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of vascular proliferative diseases. nih.govahajournals.org

Studies have shown that 2-ME inhibits VSMC proliferation by arresting the cell cycle at both the G0/G1 and G2/M phases. nih.gov This cell cycle blockade is achieved through the modulation of several key regulatory proteins. 2-ME has been found to inhibit the expression of cyclin D1 and cyclin B1, reduce the activity of cyclin-dependent kinases (cdk)-1 and cdk-2, and decrease the phosphorylation of the retinoblastoma protein (pRb). nih.gov Furthermore, 2-ME upregulates the expression of the cdk inhibitor p27. nih.gov

In addition to cell cycle arrest, 2-ME can also induce apoptosis in proliferating human VSMCs. nih.govahajournals.org This apoptotic effect is observed in cells that are arrested in mitosis. nih.gov The mechanisms underlying this include the disruption of microtubule organization, leading to mitotic spindle damage and missegregation of chromosomes. nih.gov

The inhibitory effects of 2-ME on VSMC proliferation and migration appear to be independent of classical estrogen receptors. nih.govresearchgate.net Evidence also suggests that the conversion of estradiol to 2-ME within VSMCs contributes to the anti-proliferative effects of estradiol itself. usz.ch

Table 2: Mechanisms of 2-Methoxyestradiol on Vascular Smooth Muscle Cells

Cellular Process Molecular Mechanism Reference
Proliferation Inhibition of cyclin D1 and B1, cdk-1, and cdk-2 activity. Upregulation of p27. nih.gov
Cell Cycle Arrest Blockade at G0/G1 and G2/M phases. nih.gov
Apoptosis Induction of apoptosis in mitotically arrested cells. nih.govahajournals.org
Migration Inhibition of PDGF-BB-induced migration. researchgate.net

| Receptor-Independence | Effects are not mediated by classical estrogen receptors. | nih.govresearchgate.net |

Prevention of Atherosclerosis and Vascular Remodeling

The inhibitory actions of 2-Methoxyestradiol (2-ME) on endothelial and vascular smooth muscle cell functions contribute to its potential to prevent atherosclerosis and adverse vascular remodeling. usz.chplos.org

Animal studies have demonstrated that 2-ME reduces the formation of atherosclerotic lesions. plos.orgnih.gov In apolipoprotein E-deficient mice, a model for atherosclerosis, treatment with 2-ME resulted in a significant decrease in the fractional area of the aorta covered by atherosclerotic lesions. nih.gov This effect was also associated with a reduction in total serum cholesterol levels. nih.gov

Furthermore, 2-ME has been shown to inhibit neointima formation following vascular injury, a key process in restenosis. plos.orgnih.gov In rat models, 2-ME treatment abrogated injury-induced neointima formation by decreasing the number of proliferating VSMCs and downregulating the expression of proteins involved in cell proliferation, such as PCNA and cyclin D1. nih.gov

The vasoprotective effects of 2-ME also extend to attenuating hypertension-induced vascular remodeling. plos.org By inhibiting key inflammatory processes in the vascular wall, 2-ME may help to prevent the structural changes associated with cardiovascular diseases. usz.ch

Regulation of Resting Heart Rate

Recent studies have indicated that 2-Methoxyestradiol (2-ME) can influence cardiovascular parameters, including resting heart rate (RHR). In studies using hypertensive rat models, treatment with 2-ME resulted in a significant reduction in RHR. nih.govnih.gov This effect was observed in both angiotensin II-induced hypertensive rats and spontaneously hypertensive rats (SHR). nih.govnih.gov The reduction in RHR appeared to be independent of the changes in blood pressure, suggesting a direct or alternative modulatory effect on heart rate control mechanisms. nih.gov

Bone Metabolism and Skeletal Health

Interaction with Estrogen Receptor Alpha in Bone

The mechanism by which 2-Methoxyestradiol (2-ME) exerts its bone-sparing effects appears to be mediated through Estrogen Receptor Alpha (ERα). nih.govnih.gov

Studies using ERα knockout mice have shown that the bone-protective effects of 2-ME are absent in animals lacking this receptor. nih.govnih.gov In wild-type orchidectomized mice, 2-ME treatment preserved trabecular and cortical bone, but no such effect was observed in their ERα knockout counterparts. nih.govnih.gov

Interestingly, it has been proposed that the in vivo effects of 2-ME on bone may be due to its back-conversion to 17β-estradiol (E2), which then acts via ERα. nih.gov Treatment of orchidectomized mice with 2-ME was found to increase serum levels of E2. nih.govnih.gov This suggests that while 2-ME itself has a very low affinity for ERs, its metabolic conversion to a more potent estrogen may be the ultimate mediator of its effects on bone. nih.govnih.gov

Estrogen, acting through ERα, is known to regulate bone remodeling by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). oup.comfrontiersin.org E2 can promote osteoblast differentiation and induce apoptosis in osteoclasts, thereby shifting the balance towards bone formation. embopress.orgoncotarget.com

Table 3: Mentioned Compounds

Compound Name Abbreviation
2-Methoxyestradiol 2-ME, 2ME2
17β-estradiol E2
2-Hydroxyestradiol (B1664083) 2-HE
NG-nitro-L-arginine methyl ester L-NAME
Peroxisome proliferator-activated receptor γ PPARγ
Phosphoinositide 3-kinase PI3K
Protein kinase B Akt
Endothelial nitric oxide synthase eNOS
Nitric Oxide NO
Estrogen Receptor ER
Large-conductance calcium-activated potassium channels BKCa
Cyclin-dependent kinase cdk
Retinoblastoma protein pRb
Platelet-derived growth factor-BB PDGF-BB
Proliferating cell nuclear antigen PCNA
Angiotensin II Ang II
Spontaneously hypertensive rats SHR
Bone Mineral Density BMD
Ovariectomized OVX

Neuroinflammation and Central Nervous System Effects

2-Methyl estradiol has demonstrated notable effects on neuroinflammatory processes, primarily through its interaction with microglia, the resident immune cells of the central nervous system.

Research has shown that 2-Methyl estradiol is a potent inhibitor of microglial cell proliferation. bioscientifica.com In comparative studies, 2-ME was found to be approximately three times more potent than estradiol in inhibiting microglia DNA synthesis. aacrjournals.orgnih.gov This inhibitory effect is part of a broader anti-inflammatory action on microglia. 2-ME has been observed to inhibit the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia. aacrjournals.orgnih.gov Furthermore, it curtails the phagocytic activity of these cells, a key function in the inflammatory response. bioscientifica.comaacrjournals.orgnih.gov

A crucial aspect of 2-Methyl estradiol's action on microglia is that it appears to be independent of classical estrogen receptors (ERs). aacrjournals.orgnih.gov While estradiol's anti-inflammatory effects on the brain are partly mediated by ERα, 2-ME's inhibitory actions on microglial proliferation are not reversed by ER antagonists. aacrjournals.orgmdpi.com Instead, the effects of estradiol on microglia are partially mediated through its metabolic conversion to 2-hydroxyestradiol (2-OE) and subsequently to 2-ME. aacrjournals.orgnih.gov This suggests a unique mechanism of action for 2-ME in modulating neuroinflammation.

The ability of 2-Methyl estradiol to inhibit microglial activation and proliferation underlies its therapeutic potential in the context of post-ischemic stroke injuries. aacrjournals.orgnih.gov Following a stroke, the over-activation of microglia can contribute to secondary neuronal damage. By suppressing these inflammatory responses, 2-ME could help mitigate the extent of brain injury. aacrjournals.org The neuroprotective potential of estrogens in stroke has been a subject of study, and the actions of metabolites like 2-ME may contribute significantly to these effects. usz.choup.comahajournals.org The efficacy of 2-ME in this context highlights the potential for developing therapies that target the inflammatory cascade following ischemic events. aacrjournals.org

FeatureFindingSource
Microglial Proliferation 2-Methyl estradiol is approximately 3-fold more potent than estradiol in inhibiting microglia DNA synthesis. aacrjournals.orgnih.gov
Pro-inflammatory Enzymes Inhibits lipopolysaccharide-induced iNOS and COX-2 expression in microglia. aacrjournals.orgnih.gov
Phagocytic Activity Inhibits the phagocytosing activity of microglia. bioscientifica.comaacrjournals.orgnih.gov
Receptor Independence The antiproliferative effects of 2-Methyl estradiol are not reversed by estrogen receptor antagonists. aacrjournals.org

Other Proliferative and Inflammatory Disorders

The anti-proliferative and anti-inflammatory properties of 2-Methyl estradiol extend beyond the central nervous system, showing potential in a range of other disorders.

Glomerulosclerosis, characterized by the scarring of the kidney's filtering units, involves the abnormal proliferation of glomerular mesangial cells (GMCs). oup.commdpi.com Estradiol has been shown to have a protective effect against the progression of renal diseases, and its metabolites, including 2-Methyl estradiol, are implicated in this action. oup.com Studies have demonstrated that 2-ME inhibits the growth of human GMCs with greater potency than its parent compound, estradiol. oup.com Specifically, 2-ME was more effective at inhibiting DNA synthesis, cell proliferation, and collagen synthesis in GMCs. oup.com This suggests that the renoprotective effects of estradiol may be, in part, mediated by its conversion to 2-ME, which then acts to inhibit the cellular proliferation central to the development of glomerulosclerosis. oup.com

2-Methyl estradiol has been shown to have beneficial effects on lipid profiles, which are often dysregulated in hypercholesterolemia. Research indicates that 2-ME can lower total serum cholesterol levels. In animal models, administration of 2-ME resulted in a significant reduction in total cholesterol. Furthermore, a positive association has been observed between serum levels of 2-ME and high-density lipoprotein cholesterol (HDL-C) in postmenopausal women. nih.gov The mechanism for these effects appears to be independent of classical estrogen receptors. It has been suggested that 2-ME may influence cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov By favorably modulating lipid levels, 2-Methyl estradiol may contribute to cardiovascular protection.

ConditionEffect of 2-Methyl EstradiolSupporting EvidenceSource
Glomerulosclerosis Inhibits proliferation of glomerular mesangial cells.More potent than estradiol in inhibiting DNA synthesis, cell proliferation, and collagen synthesis in GMCs. oup.com
Hypercholesterolemia Lowers total serum cholesterol.Administration in animal models led to reduced total cholesterol.
Associated with higher HDL-C.Positive correlation found in postmenopausal women. nih.gov

Preclinical studies suggest that 2-Methyl estradiol could be an effective therapeutic agent for inflammatory diseases such as rheumatoid arthritis (RA). In animal models of postmenopausal RA, treatment with 2-ME has been shown to decrease the frequency and severity of arthritis and preserve bone mineral density. The mechanisms underlying these benefits include a reduction in joint destruction and a decrease in the production of reactive oxygen species (ROS). It has been noted that women who develop certain inflammatory diseases like RA may have lower levels of 2-hydroxylated estrogens, the precursors to 2-ME. The potential of 2-ME to ameliorate arthritis highlights its role as a modulator of inflammatory processes.

Preeclampsia

Preeclampsia, a hypertensive disorder of pregnancy, is a primary contributor to maternal and fetal morbidity and mortality worldwide. dovepress.complos.org The pathophysiology is complex and thought to involve placental hypoxia, endothelial dysfunction, and an imbalance of angiogenic factors. dovepress.complos.org Research has increasingly pointed towards a significant role for estrogen metabolism, and specifically the metabolite 2-methoxyestradiol (2-ME), in the development of this condition. nih.gov

Detailed Research Findings

Numerous preclinical and clinical studies have documented a significant decrease in the plasma levels of 2-methoxyestradiol in women with preeclampsia compared to those with normotensive pregnancies. nih.govresearchgate.netnih.govdovepress.com 2-ME is a naturally occurring metabolite of 17β-estradiol, generated through the action of the enzyme catechol-O-methyltransferase (COMT). dovepress.comnih.gov Consequently, reduced COMT activity in the placenta has been linked to lower 2-ME levels and is considered a potential contributor to the pathogenesis of preeclampsia. plos.orgcaymanchem.com

Studies in COMT-deficient pregnant mice revealed that these animals develop a phenotype with preeclampsia-like features, including hypertension, proteinuria, and fetal growth restriction, which are associated with a significant decline in 2-methoxyestradiol levels. dovepress.complos.org The administration of exogenous 2-ME to these mice was shown to reverse the preeclampsia phenotype, ameliorating symptoms and normalizing umbilical artery blood flow velocity and proteinuria. dovepress.complos.orgscidoc.org

The protective mechanisms of 2-ME in pregnancy are multifaceted. A key action is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). plos.orgresearchgate.net HIF-1α is a transcription factor that mediates cellular responses to hypoxia, a central element in preeclamptic placentas. plos.orgahajournals.org By destabilizing and inhibiting HIF-1α, 2-ME helps to regulate the placental response to hypoxia and suppresses the production of anti-angiogenic factors, such as soluble fms-like tyrosine kinase-1 (sFlt-1). researchgate.netahajournals.orgjci.org In studies of placental villous explants, 2-ME treatment rescued altered levels of sFlt-1 and HIF-1α that were induced by hypoxic conditions. jci.org Furthermore, 2-ME promotes the activation of vascular endothelial growth factor receptors (VEGFR-2) to maintain placental perfusion by supporting angiogenesis. researchgate.netnih.govresearchgate.net

Clinical research corroborates these mechanistic findings, demonstrating a strong association between circulating 2-ME concentrations and the clinical severity of preeclampsia. A case-control study involving 53 women with preeclampsia and 73 normotensive pregnant women found significantly lower plasma 2-ME levels in the preeclamptic group. nih.gov The risk for preeclampsia was observed to decrease as 2-ME levels increased. nih.gov Another study involving 90 participants further stratified by disease severity showed a progressive decrease in 2-ME levels from normotensive controls to non-severe and severe preeclampsia patients. nih.gov

Table 1: Plasma 2-Methoxyestradiol Levels in Preeclampsia This table shows the mean plasma levels of 2-Methoxyestradiol (2-ME) across different patient groups, highlighting the significant difference between normotensive and preeclamptic pregnancies.

GroupNumber of Subjects (n)Mean Plasma 2-ME Level (pg/mL)
Normotensive (Control)303106.11
Non-severe Preeclampsia301912.45
Severe Preeclampsia301009.12
Data sourced from a cross-sectional case-control study. nih.gov

The levels of 2-ME also show a significant negative correlation with key clinical markers of preeclampsia severity. nih.govnih.gov As 2-ME levels decrease, systolic and diastolic blood pressure, as well as proteinuria, tend to increase. nih.govnih.gov This inverse relationship suggests that 2-ME could be a valuable biomarker for assessing the severity of the disease. nih.gov

Table 2: Correlation of 2-Methoxyestradiol with Preeclampsia Severity Markers This table presents the correlation between plasma 2-ME levels and various clinical and biochemical markers associated with the severity of preeclampsia.

Severity MarkerCorrelation with 2-ME LevelsSignificance (p-value)
Systolic Blood PressureNegative< 0.05
Diastolic Blood PressureNegative< 0.05
ProteinuriaNegative< 0.05
Soluble fms-like tyrosine kinase 1 (sFlt-1)Significant Correlation< 0.05
Placental growth factor (PlGF)Significant Correlation< 0.05
Serum Uric AcidNegative< 0.05
Serum CreatinineNegative< 0.05
Data compiled from studies correlating 2-ME levels with clinical indices. nih.govnih.gov

Beyond its effects on angiogenesis, 2-ME also improves vascular endothelial cell function by increasing the production of vasodilatory substances like nitric oxide and prostacyclin. nih.govusz.ch It possesses potent antioxidant properties, which may further enhance nitric oxide bioavailability by preventing its oxidation. nih.govusz.ch These vascular actions contribute to its potential to counteract the hypertension and endothelial damage characteristic of preeclampsia. ahajournals.org

Pharmacokinetics and Biopharmaceutical Challenges in Research Translation

Oral Bioavailability and Inter-Patient Variability

The clinical application of 2-Methylestradiol (2-ME2) has been significantly hindered by its poor oral bioavailability and high inter- and intra-patient variability. nih.govresearchgate.net Clinical studies have reported an oral bioavailability of only 1% to 2%. nih.gov This low systemic exposure necessitates the administration of large oral doses to achieve therapeutic plasma concentrations. nih.govnih.gov For instance, in some clinical trials, doses as high as 3000 mg twice daily were required, yet plasma concentrations of 2-ME2 remained in the low nanogram per milliliter range. nih.gov

A key contributor to this poor bioavailability is extensive first-pass metabolism in the liver and intestines. nih.govresearchgate.net While this compound has high apparent permeability, allowing it to be easily absorbed across the gastrointestinal wall, it is heavily metabolized before it can reach systemic circulation. nih.gov This extensive presystemic metabolism is a major factor in the disposition of the compound. nih.gov

Furthermore, significant inter-patient variability in the plasma concentrations of 2-ME2 has been observed at all dose levels. nih.gov This variability is likely due to a combination of factors, including differences in "first pass" hepatic metabolism. nih.gov Pharmacokinetic studies have also indicated that with multiple doses, there is a significant accumulation of 2-ME2, with the area under the concentration-time curve being 2 to 3.5 times greater on day 28 compared to day 1. nih.gov

Low Solubility Considerations

This compound is characterized by its low aqueous solubility, a factor that significantly contributes to its biopharmaceutical challenges. nih.govnih.gov Its solubility in phosphate (B84403) buffer (pH 6–7) is reported to be only about 2.3 to 3.3 μg/ml. nih.gov This poor solubility is observed across the entire pH range of the gastrointestinal tract. nih.gov

Based on the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability, this compound falls into Class 2. nih.gov BCS Class 2 drugs are defined by high permeability but poor gastrointestinal solubility. nih.gov This classification highlights that while 2-ME2 can readily pass through the intestinal wall, its low solubility is a primary rate-limiting step for its absorption. nih.govpharm-int.com The challenge of poor solubility is a common hurdle in oral formulation development, as it can significantly impact a drug's ability to be absorbed and can lead to low bioavailability. pharm-int.comascendiacdmo.com

Plasma Protein Binding

Once in the bloodstream, this compound exhibits extensive binding to plasma proteins. nih.gov Studies have shown that the drug binding to plasma proteins in humans is approximately 97.4 ± 0.22%, and this binding is independent of the drug's concentration at levels from 3.3 to 100 nM. nih.gov The unbound fraction of 2-ME2 in the plasma of healthy volunteers is about 0.027, while in cancer patients receiving the drug orally, it is approximately 0.019. nih.gov

The binding process is considered to be low-affinity, nonspecific, and nonsaturable. nih.gov Interestingly, the plasma concentration-time profiles of total and unbound 2-ME2 have been observed to be parallel to each other. nih.govdrugbank.com This suggests that plasma protein binding is not a significant factor to consider in the pharmacokinetic monitoring of this compound. nih.govdrugbank.com

Interactive Table: Plasma Protein Binding of this compound

ParameterValueReference
Human Plasma Protein Binding97.4 ± 0.22% nih.gov
Mean Unbound Fraction (Healthy Volunteers)0.027 ± 0.0019 nih.gov
Mean Unbound Fraction (Cancer Patients)0.019 ± 0.0043 nih.gov
Binding Association Constants
Albumin4.29 (±0.420) × 10⁴ /mol/l nih.gov
α1-acid glycoprotein4.41 (±0.139) × 10⁴ /mol/l nih.gov
Sex-hormone-binding globulin1.5 (±0.26) × 10⁶ /mol/l nih.gov

Strategies to Overcome Biopharmaceutical Limitations

To address the significant challenges of low oral bioavailability and poor solubility of this compound, researchers have explored various strategies, primarily focusing on the development of novel formulations and the synthesis of improved analogs and prodrugs.

Development of New Formulations (e.g., Nanocrystal Colloidal Dispersion)

One of the most promising formulation strategies to enhance the bioavailability of this compound is the development of a nanocrystal colloidal dispersion (NCD). nih.gov This technology involves reducing the size of the drug particles to the nanometer range, which increases the surface area-to-volume ratio and subsequently improves the dissolution rate and saturation solubility. nih.govresearchgate.net

Other formulation approaches that have been considered include encapsulation within biodegradable polyelectrolyte layers, which has been shown to increase the drug's solubility and stability in aqueous solutions. nih.gov

Synthesis of Analogs and Prodrugs with Enhanced Properties

Another key strategy to overcome the limitations of this compound is the design and synthesis of analogs and prodrugs with improved pharmacokinetic profiles. nih.govnih.govnih.gov A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form within the body. preprints.org This approach can be used to enhance properties like solubility and bioavailability. preprints.orgslideshare.net

Researchers have synthesized numerous analogs of this compound, with some demonstrating improved antiproliferative and antiangiogenic activities. nih.gov One such strategy involved the creation of a double-modified prodrug, 2-ME2-PD1. nih.gov This novel prodrug was designed to have improved oral bioavailability. nih.gov In preclinical models, oral administration of 2-ME2-PD1 resulted in an absolute bioavailability of 4-5%, a notable improvement over both oral 2-ME2 and first-generation prodrugs. nih.gov The design of this second-generation prodrug included a methylene (B1212753) spacer that facilitates the cleavage of a phosphate ester, leading to the generation of the active 2-ME2. nih.gov

The development of such prodrugs represents a promising avenue for creating more effective oral anticancer agents based on the this compound scaffold. nih.gov

Preclinical and Clinical Research Landscape

In Vitro Studies on Cell Lines and Primary Cells

2-Methyl estradiol (B170435) (2-ME) has been the subject of extensive in vitro research to elucidate its effects on various cell types, particularly in the context of cancer and angiogenesis. These studies have consistently demonstrated its potent anti-proliferative and pro-apoptotic activities across a wide range of cell lines and primary cells.

A key finding is that 2-ME can induce apoptosis, or programmed cell death, in cancerous cells while leaving healthy cells unaffected. For instance, studies on endometrial and cervical cancer cell lines, as well as primary cultured tumor cells from these tissues, have shown that 2-ME effectively triggers apoptosis. nih.gov This selective action is a significant attribute for a potential therapeutic agent. The mechanism behind this apoptosis induction is multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways and an increase in the G2/M phase of the cell cycle. nih.gov

The anti-proliferative effects of 2-ME are not dependent on the presence of estrogen receptors (ERs). nih.govaacrjournals.org It has been shown to inhibit the growth of both ER-positive and ER-negative breast cancer cell lines. nih.govmdpi.com Specifically, in the ER-positive MCF-7 breast cancer cell line, while 2-ME can bind to the ER, its primary anti-proliferative actions are not mediated through this receptor. nih.govresearchgate.net The estrogen receptor antagonist ICI 182,780, for example, does not block the anti-proliferative activity of 2-ME. aacrjournals.org

Furthermore, 2-ME has demonstrated significant inhibitory effects on endothelial cells, which are crucial for the process of angiogenesis (the formation of new blood vessels). It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov This anti-angiogenic property is a key component of its potential anti-cancer activity. wikipedia.org

The compound's mechanism of action often involves the disruption of microtubules, which are essential for cell division. wikipedia.orgnih.gov By interfering with microtubule dynamics, 2-ME can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis. nih.govtandfonline.com

However, the sensitivity of cancer cell lines to 2-ME can vary. Some breast cancer cell lines have shown resistance, which has been attributed to high levels of the enzyme 17β-hydroxysteroid dehydrogenase type II, which metabolizes 2-ME into an inactive form. nih.gov

Here is a summary of in vitro findings for 2-Methyl estradiol:

Cell Line/Primary CellKey Findings
Endometrial and Cervical Cancer Cells Induces apoptosis in cancerous cells but not in corresponding normal tissue. nih.gov
Breast Cancer Cell Lines (MCF-7, MDA-MB-435) Inhibits proliferation and induces apoptosis independently of estrogen receptor status. nih.govaacrjournals.orgmdpi.com
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibits proliferation and migration, demonstrating anti-angiogenic potential. nih.govplos.org
Prostate and Liver Carcinoma Cell Lines Causes activation of c-Jun N-terminal kinase (JNK) and phosphorylation of Bcl-2, leading to apoptosis. nih.gov
Ovarian Cancer Cells Induces apoptosis through the production of reactive oxygen species and activation of caspase-dependent and -independent pathways. nih.gov

In Vivo Animal Model Investigations (e.g., Xenograft Models, Ovariectomized Rats, Hypertensive Rats)

The promising in vitro results for 2-Methyl estradiol (2-ME) have led to numerous in vivo studies in various animal models to assess its efficacy and physiological effects. These investigations have largely focused on its anti-tumor and cardiovascular properties.

Xenograft Models:

In several preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice, 2-ME has demonstrated anti-tumor activity. nih.gov It has been shown to inhibit tumor growth in models of breast cancer, melanoma, and other solid tumors. aacrjournals.orgaacrjournals.org For instance, a study using a Barrett's esophageal adenocarcinoma xenograft model showed that a prodrug of 2-ME significantly inhibited tumor growth in nude mice. nih.gov The anti-tumor effects in these models are often attributed to its anti-angiogenic and pro-apoptotic properties. wikipedia.orgnih.gov

However, some studies have reported conflicting results. One study found that at certain doses, 2-ME supported the growth of estrogen-dependent MCF-7 breast cancer xenografts, suggesting a potential estrogenic effect in vivo. nih.govresearchgate.net This has led to some debate about its suitability for treating estrogen-sensitive cancers. nih.govaacrjournals.org

Ovariectomized Rats:

Studies in ovariectomized (OVX) rats, a common model for postmenopausal conditions, have been conducted to evaluate the effects of 2-ME on various estrogen target tissues. In these models, 2-ME has been shown to have beneficial effects on bone health. It can maintain cancellous bone mass and partially prevent bone loss at doses that have minimal effects on the uterus. oup.comnih.gov This suggests a potential for 2-ME as a selective estrogen receptor modulator (SERM) for the prevention of postmenopausal osteoporosis without the undesirable uterine stimulation. nih.gov Additionally, 2-ME has been observed to reduce body weight gain and serum cholesterol in OVX rats. oup.comnih.gov

Hypertensive Rats:

Research in spontaneously hypertensive rats (SHR) has highlighted the potential cardiovascular benefits of 2-ME. Studies have shown that treatment with 2-ME can attenuate the development of hypertension and reduce myocardial vascular remodeling in both male and ovariectomized female SHRs. nih.gov It has also been shown to blunt angiotensin II-induced hypertension. nih.govresearchgate.net The mechanisms behind these effects are thought to involve a reduction in superoxide (B77818) generation, decreased activation of ERK1/2, and downregulation of the angiotensin type 1 receptor. nih.govnih.govfrontiersin.org

The following table summarizes key findings from in vivo animal model investigations of 2-Methyl estradiol:

Animal ModelKey Findings
Xenograft Models (various cancers) Inhibition of tumor growth and angiogenesis. nih.govaacrjournals.orgaacrjournals.org Some conflicting reports of tumor growth support in ER-positive models. nih.govresearchgate.net
Ovariectomized (OVX) Rats Prevention of bone loss, reduction of body weight gain and serum cholesterol with minimal uterine effects. oup.comnih.gov
Spontaneously Hypertensive Rats (SHR) Attenuation of hypertension and adverse cardiovascular remodeling. nih.gov
Angiotensin II-Induced Hypertensive Rats Blunting of blood pressure increase and reduction in heart rate. nih.govresearchgate.net

Clinical Trials (Phase I and II)

The preclinical promise of 2-Methyl estradiol (2-ME) as an anti-cancer agent led to its evaluation in human clinical trials. These trials have primarily focused on establishing its safety profile and assessing its efficacy in various cancer types.

Safety and Tolerability Assessments

Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD) and the safety profile of orally administered 2-ME in patients with advanced solid tumors. In one such trial, 2-ME was administered in escalating doses. The study reported no dose-limiting toxicities, and therefore an MTD was not defined. The observed toxicities were generally mild to moderate. tandfonline.com Another Phase I study of a nanocrystal dispersion formulation of 2-ME, designed to improve bioavailability, identified an MTD and found the treatment to be generally well-tolerated. nih.gov Common drug-related toxicities in some trials have included fatigue, nausea, and vomiting. nih.gov

Efficacy Evaluation in Various Conditions

The efficacy of 2-ME has been evaluated in Phase I and II clinical trials for several types of cancer, including breast cancer, ovarian cancer, and prostate cancer. wikipedia.orgnih.gov

In a Phase I trial for patients with solid tumors, one patient with clear cell carcinoma of the ovary experienced a partial response that lasted for over three years. tandfonline.com A Phase II trial in patients with advanced ovarian cancer also reported encouraging results. wikipedia.org

For hormone-refractory prostate cancer, a Phase II trial showed that 2-ME was well-tolerated and resulted in PSA stabilization and declines in some patients. tandfonline.com However, another Phase II study in taxane-refractory metastatic castrate-resistant prostate cancer was terminated early due to a futility analysis predicting that the primary endpoint of progression-free survival was unlikely to be met. nih.gov

In a Phase I study in patients with metastatic breast cancer, some patients experienced a clinically significant reduction in bone pain. tandfonline.com While no objective responses were observed in one trial, several patients had stable disease as their best response. nih.gov

Status of Clinical Development

As of 2015, the clinical development of 2-Methyl estradiol has largely been suspended or discontinued. wikipedia.org A significant challenge has been its very poor oral bioavailability and extensive metabolism, which makes it difficult to achieve and maintain therapeutic plasma concentrations. wikipedia.orguchile.cl A Phase I clinical trial was closed due to the extremely low plasma concentrations of 2-ME relative to the administered doses. tandfonline.com Efforts have been made to develop new formulations, such as nanocrystal dispersions, to improve bioavailability. nih.gov Analogues of 2-ME have also been synthesized to overcome these pharmacokinetic limitations. wikipedia.org

Here is a summary of the clinical trial landscape for 2-Methyl estradiol:

Trial PhaseCondition(s)Key Findings
Phase I Advanced Solid TumorsGenerally well-tolerated; MTD not reached in one study. One partial response in a patient with ovarian cancer. tandfonline.com
Phase I Metastatic Breast CancerSome patients experienced reduced bone pain. tandfonline.com
Phase I (Nanocrystal Dispersion) Advanced Solid MalignanciesMTD established; treatment was generally well-tolerated with some patients achieving stable disease. nih.gov
Phase II Advanced Ovarian CancerEncouraging results reported. wikipedia.org
Phase II Hormone-Refractory Prostate CancerWell-tolerated with some evidence of PSA stabilization. tandfonline.com
Phase II Taxane-Refractory Metastatic Castrate-Resistant Prostate CancerTrial terminated early due to predicted lack of efficacy. nih.gov

Epigenetic Regulation and 2 Methyl Estradiol

DNA Methylation of Estrogen Receptor Genes

DNA methylation is a primary epigenetic mechanism that typically results in gene silencing when it occurs in a gene's promoter region. The methylation of estrogen receptor genes, particularly the Estrogen Receptor Alpha (ERα) gene (ESR1), is a critical area of study in developmental biology and disease.

Methylation of Estrogen Receptor Alpha (ERα) Gene Promoter

The promoter region of the ESR1 gene contains CpG islands, which are sequences rich in cytosine and guanine (B1146940) dinucleotides that are susceptible to methylation. Hypermethylation of these sites is strongly associated with the silencing of ERα gene expression. This loss of ERα expression is a hallmark of certain types of cancer and can influence therapeutic response. nih.govnih.gov

Scientific literature does not currently contain direct studies on the specific effects of 2-Methyl estradiol (B170435) on the methylation status of the ERα gene promoter. Research on related compounds shows that estradiol itself can modulate the expression and activity of ERα. researchgate.net One older study found that 2-methylestradiol exhibits an affinity for estrogen receptors and can facilitate their translocation to the cell nucleus, though it was less potent than estradiol at lower doses. pharmgkb.org However, this study did not investigate the compound's effect on gene methylation.

Correlation with Age-Related Changes in Cardiovascular System

Epigenetic modifications, specifically the methylation of the ERα gene, have been linked to the aging of the cardiovascular system and atherogenesis. nih.gov Increased methylation of the ERα gene in vascular tissues may contribute to the loss of estrogen's protective effects in older individuals. While some estrogen metabolites, such as methoxy-derivatives, are suggested to have beneficial cardiovascular effects, there is no available research directly correlating 2-Methyl estradiol with ERα methylation patterns in the context of age-related cardiovascular changes. wikipedia.org

Influence of Environmental and Hormonal Cues on ERα Methylation

The methylation pattern of the ERα gene is not static and can be influenced by various external and internal signals. Studies have shown that early life experiences and exposure to different hormonal environments can lead to lasting changes in ERα promoter methylation and gene expression. For instance, the parent hormone 17β-estradiol is a key hormonal cue that regulates gene transcription through both direct binding to estrogen response elements and by modifying epigenetic marks. There is no specific research available that details how environmental or other hormonal cues might modulate the epigenetic influence of 2-Methyl estradiol, or how 2-Methyl estradiol itself functions as a hormonal cue in this specific regulatory context.

Therapeutic Implications of Epigenetic Modulation in Conjunction with 2-Methyl Estradiol Research

Given that epigenetic silencing of ERα is a key factor in therapy resistance in some cancers, a major therapeutic strategy involves "epidrugs" that can reverse these changes. These drugs, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, aim to reactivate ERα expression and restore sensitivity to endocrine therapies. nih.gov

While this is an active area of cancer research, it has not been explored in conjunction with 2-Methyl estradiol. The only therapeutic context in which 2-Methyl estradiol has been mentioned is its ability to inhibit TNF-α–mediated aromatase activity, which has potential anti-inflammatory applications in benign gynecologic disorders. nih.gov This mechanism, however, is not directly related to the epigenetic modulation of the ERα gene promoter. There is no research on the use of epigenetic modulators to complement or enhance any potential effects of 2-Methyl estradiol.

Data Tables

Table 1: General Findings on ERα Promoter Methylation in Disease and Aging (Disclaimer: The following data is based on general research into ERα methylation and is not specific to the effects of 2-Methyl estradiol, for which data is unavailable.)

ConditionTissue/Cell TypeObservationImplicationReference(s)
Breast Cancer ER-negative tumor cellsHigh frequency of ERα promoter hypermethylation.Loss of ERα expression, resistance to endocrine therapy. nih.gov, nih.gov
Colon Cancer Colorectal adenoma & carcinomaIncreased ERα promoter methylation compared to normal tissue.Potential role in tumor progression, correlation with K-ras mutation. researchgate.net,
Cardiovascular Aging Vascular tissue, atherosclerotic plaquesIncreased ERα promoter methylation with age and disease.Loss of estrogen's vascular protection, atherogenesis. nih.gov

Future Research Directions for 2 Methyl Estradiol

Elucidation of Remaining Uncertainties in Mechanisms of Action

While the primary mechanisms of 2-Methyl estradiol's anti-tumor activity are believed to involve the disruption of microtubule polymerization and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), the complete picture of its action remains multifaceted and not fully resolved. researchgate.netnih.govresearchgate.net The pleiotropic effects of 2-ME, including the generation of reactive oxygen species (ROS) and the induction of both intrinsic and extrinsic apoptotic pathways, contribute to its complex pharmacological profile. nih.govresearchgate.net

Identification of Additional Intracellular Effectors or Receptors

The anti-proliferative effects of 2-Methyl estradiol (B170435) are largely considered to be independent of classical estrogen receptors (ERα and ERβ), to which it exhibits very low binding affinity. aacrjournals.org This ER-independent action is a significant advantage, suggesting its potential utility in hormone-resistant cancers. nih.gov The primary intracellular targets identified to date are tubulin, where 2-ME binds to the colchicine (B1669291) site, and HIF-1α. researchgate.netnih.gov

However, the possibility of other intracellular binding partners or receptors that mediate some of 2-Methyl estradiol's diverse effects remains an open area of investigation. Recent evidence suggests a potential interaction with the G protein-coupled estrogen receptor (GPER). wikipedia.orgahajournals.org The affinity of 2-Methyl estradiol for GPER is notably higher than for classical estrogen receptors, and future studies are needed to elucidate the downstream signaling pathways activated by this interaction and their contribution to the compound's anti-tumor and vascular effects. wikipedia.orgahajournals.org Identifying novel effectors could unveil new therapeutic applications and provide a more comprehensive understanding of its biological functions.

Development of Advanced Delivery Systems and Analogs with Improved Pharmacokinetics

A major obstacle to the clinical translation of 2-Methyl estradiol is its poor oral bioavailability and rapid metabolism, primarily through glucuronidation. nih.gov This necessitates the administration of high doses, which has limited its therapeutic efficacy in clinical trials. nih.gov Consequently, a significant focus of future research is the development of advanced delivery systems and synthetic analogs to overcome these pharmacokinetic hurdles.

Advanced Delivery Systems:

Nanoformulations have emerged as a promising strategy to enhance the delivery and efficacy of 2-Methyl estradiol. Liposomal nanoparticle formulations, for instance, have been shown to successfully deliver 2-ME in preclinical models, leading to significant tumor growth inhibition and increased apoptosis. nih.govnih.gov These delivery systems can protect the drug from premature metabolism and potentially improve its accumulation at the tumor site.

Synthetic Analogs:

The synthesis of 2-Methyl estradiol analogs with improved metabolic stability and oral bioavailability is another critical research avenue. One notable example is 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE), a sulfamoylated derivative that has demonstrated resistance to metabolism and an oral bioavailability of 85% in rodent models, in stark contrast to the negligible bioavailability of the parent compound. frontiersin.org Further development and evaluation of such analogs are essential for realizing the therapeutic potential of this class of compounds.

Further Investigation of Inter-Individual Differences in Metabolism and Response

The metabolism of 2-Methyl estradiol is heavily reliant on enzymes such as cytochrome P450 (CYP) and catechol-O-methyltransferase (COMT). nih.gov Genetic polymorphisms in the genes encoding these enzymes are common in the population and can lead to significant inter-individual variations in enzyme activity. nih.gov

Exploration of Synergistic Effects with Other Therapeutic Agents

Preclinical studies have demonstrated that 2-Methyl estradiol can act synergistically with a variety of conventional chemotherapeutic agents and targeted therapies, enhancing their anti-cancer effects. nih.govnih.govfrontiersin.org This suggests a promising role for 2-ME in combination therapy regimens.

The table below summarizes key findings from studies investigating the synergistic or additive effects of 2-Methyl estradiol with other anti-cancer agents.

Combination AgentCancer Type(s)Observed Effect
PaclitaxelHuman Breast CancerSynergistic anticancer effect, particularly at lower concentrations. nih.gov
VinorelbineHuman Breast CancerSynergistic anticancer effect. nih.gov
4-OH TamoxifenHuman Breast CancerAdditive antiproliferative effect. nih.gov
DaunorubicinHuman Breast CancerAdditive antiproliferative effect. nih.gov
MafosfamideHuman Breast CancerAdditive antiproliferative effect. nih.gov
EpirubicinHuman Breast CancerAdditive antiproliferative effect. nih.gov
DocetaxelHuman Breast CancerAdditive antiproliferative effect. nih.gov
5-FluorouracilHuman Breast CancerPartial additive effect. nih.govnih.gov
CarboplatinHuman Breast CancerAdditive antiproliferative effect. nih.gov
DoxorubicinHuman Breast CancerIncreased sensitivity in doxorubicin-resistant cells. frontiersin.org Antagonistic effect at high doxorubicin concentrations. nih.gov

Future research should continue to explore novel combination strategies, including with newer targeted therapies and immunotherapies. Understanding the molecular basis of these synergistic interactions will be crucial for designing rational and effective combination treatments for various cancers.

Long-Term Clinical Outcome Studies and Post-Market Surveillance

The clinical development of 2-Methyl estradiol as a standalone therapeutic agent has been largely suspended or discontinued. wikipedia.org Phase I and II clinical trials, while demonstrating that the compound is generally well-tolerated, were hampered by its extremely low plasma concentrations following oral administration. nih.govnih.gov This poor bioavailability made it challenging to achieve therapeutic drug levels, and consequently, a maximum tolerated dose was often not reached. nih.gov

As a result of the halt in clinical development, there is a lack of long-term clinical outcome data for 2-Methyl estradiol. No large-scale, long-term follow-up studies have been conducted, and therefore, information on its long-term efficacy and safety in human subjects is unavailable. Should the pharmacokinetic challenges be overcome with advanced delivery systems or potent analogs, future clinical trials will need to be designed with long-term follow-up to thoroughly assess both the benefits and any potential long-term risks. Post-market surveillance would become relevant only if a 2-Methyl estradiol-based therapy receives regulatory approval in the future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylestradiol
Reactant of Route 2
2-Methylestradiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.